3-(Heptan-4-yl)pyrrolidine
Description
3-(Heptan-4-yl)pyrrolidine is a pyrrolidine derivative featuring a branched heptan-4-yl substituent at the 3-position of the pyrrolidine ring. Pyrrolidine, a five-membered saturated amine heterocycle, is widely utilized in medicinal chemistry due to its conformational rigidity and ability to modulate pharmacokinetic properties. This compound is structurally related to phosphonate esters, as evidenced by its synonym bis(heptan-4-yl) methylphosphonate in organophosphorus chemistry contexts .
Properties
Molecular Formula |
C11H23N |
|---|---|
Molecular Weight |
169.31 g/mol |
IUPAC Name |
3-heptan-4-ylpyrrolidine |
InChI |
InChI=1S/C11H23N/c1-3-5-10(6-4-2)11-7-8-12-9-11/h10-12H,3-9H2,1-2H3 |
InChI Key |
CDGPIAZCTJGYJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C1CCNC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Heptan-4-yl)pyrrolidine typically involves the alkylation of pyrrolidine with a suitable heptan-4-yl halide. One common method is the reaction of pyrrolidine with 4-bromoheptane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through distillation or recrystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
3-(Heptan-4-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, strong bases like sodium hydride.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrrolidine compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
3-(Heptan-4-yl)pyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: It is explored for its potential therapeutic properties, including its use in the development of drugs targeting neurological disorders and infectious diseases.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(Heptan-4-yl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites or allosteric sites of enzymes, modulating their activity. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing signal transduction processes. The exact pathways and targets depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Pyrrolidines
- 3,3,4,4-Tetrafluoropyrrolidine (Compound 29, ) :
Fluorination at the 3- and 4-positions increases electronegativity and metabolic stability compared to 3-(heptan-4-yl)pyrrolidine. However, fluorinated analogs exhibit similar potency in kinase inhibition studies, suggesting that steric effects (rather than electronic) dominate binding interactions . - 2,5-Dimethylpyrrolidine (Compound 30, ) :
Methyl substituents at the 2- and 5-positions reduce conformational flexibility. This derivative shows comparable potency to this compound but lower lipophilicity (cLogP ~1.8 vs. ~4.2), impacting bioavailability . - D-Proline Derivatives (Compound 31, ) :
Replacing pyrrolidine with D-proline (a cyclic secondary amine with a carboxylic acid group) results in a 9-fold drop in potency, highlighting the critical role of pyrrolidine’s tertiary amine in maintaining activity .
Pyrrolidine-Pyridine Hybrids
- 3-(Pyridin-3-yl)propionic Acid-Pyrrolidine Conjugates () :
These hybrids, such as 5(R)-tert-butyl-L-prolyl-pyrrolidine, integrate pyridine’s aromatic π-system with pyrrolidine’s amine functionality. The heptan-4-yl analog lacks pyridine’s hydrogen-bond acceptor capacity, which may limit interactions with polar enzyme pockets . - 2-(Dimethylamino)pyrrolidine (Core B Derivatives, ): In CSF-1R kinase inhibitors, dimethylamino substituents at the 2-position enhance water solubility but reduce steric bulk compared to the heptan-4-yl group. This trade-off results in lower cellular potency (IC₅₀ ~50 nM vs. ~18 nM for heptan-4-yl derivatives) .
Alkyl-Substituted Heterocycles
- 3-Heptylpyrrole () :
While structurally similar, the pyrrole ring (aromatic, unsaturated) lacks the tertiary amine of pyrrolidine, reducing basicity and altering reactivity. 3-Heptylpyrrole is primarily used in materials science, whereas this compound has broader pharmaceutical applications . - Heptan-4-yl Phosphonate Esters (): Bis(heptan-4-yl) methylphosphonate shares the heptan-4-yl substituent but replaces pyrrolidine with a phosphonate ester. This modification increases hydrolytic stability and chelation capacity, making it suitable for organocatalysis or metal coordination .
Biological Activity
3-(Heptan-4-yl)pyrrolidine, a derivative of pyrrolidine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various receptors, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a heptan-4-yl group. Its molecular formula is , and it has a molecular weight of approximately 169.29 g/mol. The unique substitution pattern at the 4-position of the pyrrolidine ring is believed to influence its pharmacological properties significantly.
Interaction with Receptors
The biological activity of this compound is primarily linked to its interaction with neurotransmitter receptors. Preliminary studies suggest that this compound may act as an agonist or antagonist at various receptors, including:
- Dopamine Receptors : Potential implications in mood regulation and cognitive functions.
- Serotonin Receptors : Possible effects on anxiety and depression.
- Nicotinic Acetylcholine Receptors : Involvement in neurodegenerative diseases.
The binding affinity studies are essential for elucidating these interactions further. For instance, similar compounds have shown significant binding affinities to the CCR5 receptor, which is crucial in HIV infection pathways .
Synthesis Methods
The synthesis of this compound typically involves nucleophilic substitution reactions. A common synthetic route includes:
- Starting Materials : 1-methylpyrrolidin-3-amine and heptan-4-bromide.
- Reaction Conditions : Conducted under basic conditions using solvents like dichloromethane or toluene.
- Bases Used : Sodium hydride or potassium carbonate to facilitate the reaction.
This method allows for the efficient production of the compound while maintaining its structural integrity .
Anticancer Potential
Another area of interest is the anticancer activity of pyrrolidine derivatives. Some studies have shown that similar compounds can inhibit cancer cell proliferation effectively. For instance, certain pyrrolidine-based compounds exhibited IC50 values as low as 4 nM against cancer cell lines . This highlights the need for further exploration into the anticancer potential of this compound.
Comparative Analysis Table
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | Structure | Heptane substitution at the 4-position | Potential agonist/antagonist at receptors |
| N-(Heptan-2-yl)-1-methylpyrrolidin-3-amine | Structure | Different heptane position may affect receptor binding | Moderate activity against CCR5 |
| N-(Heptan-2-yl)-1-methylpyrrolidin-2-amine | Structure | Variation in substitution pattern influences biological activity | Variable receptor interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
